3-(Bromomethyl)-4-methoxybenzoic acid
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Overview
Description
3-(Bromomethyl)-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group at the third position and a methoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid. One common method is to react 4-methoxybenzoic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may also be considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the carboxylic acid group.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids, depending on the nucleophile used.
Oxidation Reactions: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction Reactions: Products include 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.
Scientific Research Applications
3-(Bromomethyl)-4-methoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methoxybenzoic acid depends on the specific application and the target molecule. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzoic acid: Lacks the bromomethyl group, which limits its use in substitution reactions.
3-(Chloromethyl)-4-methoxybenzoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
3-(Bromomethyl)-4-methoxybenzoic acid is unique due to the presence of both the bromomethyl and methoxy groups, which provide a combination of reactivity and electronic properties that can be exploited in various chemical and biological applications. The bromomethyl group allows for selective substitution reactions, while the methoxy group can influence the molecule’s overall reactivity and interactions with other compounds.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(bromomethyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
VDEXTRBACXXFRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CBr |
Origin of Product |
United States |
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